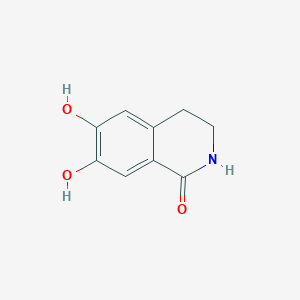

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one

Übersicht

Beschreibung

6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one: is a heterocyclic organic compound with the molecular formula C₉H₉NO₃. This compound is characterized by a fused ring system that includes a dihydroisoquinolinone core with hydroxyl groups at the 6 and 7 positions. It is known for its potential biological activities and is a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors. One common method includes the use of catechol derivatives and amines under specific conditions to form the desired isoquinolinone structure. For example, the reaction of 3,4-dihydroxybenzaldehyde with an amine in the presence of an acid catalyst can lead to the formation of the isoquinolinone ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of high-yielding catalysts, controlled reaction environments, and scalable processes to ensure the efficient production of the compound in large quantities.

Analyse Chemischer Reaktionen

a) Hydroxyl Group Modifications

The 6,7-dihydroxy motif participates in selective derivatization:

-

Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF yields 6,7-dimethoxy derivatives .

-

Silylation : Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) to enhance solubility for subsequent reactions .

b) Carbonyl Reactivity

The ketone group undergoes nucleophilic additions:

-

Grignard Reactions : Alkyl magnesium bromides add to the carbonyl, forming tertiary alcohols (e.g., R = CH₂CH₃, 85% yield) .

-

Reductive Amination : Reaction with primary amines and NaBH₃CN produces N-substituted derivatives (e.g., R = benzyl, 70% yield) .

Metal-Chelating Reactions

The 6,7-dihydroxy groups enable coordination with metal ions, critical for biological activity:

-

Mg²⁺ Chelation : Binds catalytic Mg²⁺ ions in HIV-1 integrase, disrupting enzymatic function .

-

Fe³⁺ Complexation : Forms stable complexes in aqueous solutions (log K = 4.2 ± 0.3) , relevant for redox-mediated reactions.

Table 1 : Metal-Binding Affinities

| Metal Ion | Binding Constant (log K) | Application |

|---|---|---|

| Mg²⁺ | 3.8 ± 0.2 | Enzyme inhibition |

| Fe³⁺ | 4.2 ± 0.3 | Oxidative catalysis |

| Cu²⁺ | 3.5 ± 0.1 | Radical scavenging |

a) Enzyme Inhibition Mechanisms

-

HIV-1 Integrase Inhibition : The compound’s hydroxyl and carbonyl groups coordinate Mg²⁺ ions in the enzyme’s active site, preventing viral DNA integration .

-

NF-κB Pathway Suppression : The carbonyl moiety inhibits IκB kinase (IKK), blocking NF-κB activation (IC₅₀ = 1.8 μM) .

Comparative Reactivity with Analogues

Table 2 : Reaction Yield Comparison

| Derivative | Methylation Yield | Grignard Addition Yield |

|---|---|---|

| 6,7-Dihydroxy parent | 92% | 85% |

| 6-Methoxy analogue | N/A | 72% |

| 7-Fluoro analogue | 88% | 68% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Activities

This compound has been investigated for its ability to inhibit enzymes critical for viral replication, particularly HIV-1 integrase. Its mechanism involves binding to the enzyme's active site, thereby preventing the integration of viral DNA into the host genome . Additionally, it shows promise as a therapeutic agent against various cancers due to its ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It is being studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation .

Pharmaceutical Development

Drug Formulation

The compound is a valuable building block in synthesizing more complex organic molecules used in pharmaceuticals. Its derivatives are explored for developing new drugs targeting various diseases, including neurodegenerative disorders and cancers .

Case Studies

Recent studies have highlighted the synthesis of novel derivatives based on this compound, showcasing their enhanced biological activities compared to traditional drugs. For instance, certain derivatives exhibited significant anticonvulsant properties in animal models .

Antioxidant Research

Oxidative Stress Mitigation

The antioxidant properties of this compound are being studied for their potential to combat oxidative stress-related diseases. This research aims to develop supplements or functional foods that leverage these properties to improve health outcomes .

Biochemical Studies

Cellular Signaling Pathways

Researchers utilize this compound to explore its role in various cellular signaling pathways. Understanding these mechanisms can provide insights into how the compound interacts with biological systems and its potential health benefits .

Cosmetic Formulations

Skin-Beneficial Properties

The unique structure of this compound makes it suitable for incorporation into skincare products aimed at anti-aging and skin repair. Its antioxidant and anti-inflammatory properties are particularly appealing for cosmetic applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antiviral & Anticancer | Inhibits HIV-1 integrase; induces apoptosis in cancer cells |

| Pharmaceutical Development | Drug Formulation | Building block for complex organic molecules; new drug development |

| Antioxidant Research | Oxidative Stress Mitigation | Potential for supplements combating chronic diseases |

| Biochemical Studies | Cellular Signaling Pathways | Investigates interactions with biological systems |

| Cosmetic Formulations | Skin-Beneficial Properties | Anti-aging and skin repair formulations |

Wirkmechanismus

The mechanism of action of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, chelating the catalytic magnesium ions and preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one: This compound has methoxy groups instead of hydroxyl groups, which can alter its chemical reactivity and biological activity.

7,8-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one: The position of the hydroxyl groups is different, which can affect its interaction with biological targets.

6,7-Dihydroxyisoindolin-1-one: This compound has a similar core structure but differs in the ring system, which can influence its chemical properties and applications.

Uniqueness: 6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific hydroxylation pattern and the presence of the dihydroisoquinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Overview

6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C₉H₉NO₃. It features a dihydroisoquinolinone core structure characterized by hydroxyl groups at the 6 and 7 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antiviral and anticancer therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of HIV-1 integrase, an enzyme essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, chelating catalytic magnesium ions and thereby preventing the integration of viral DNA into the host genome.

Additionally, research indicates that this compound inhibits the NF-kappaB signaling pathways, both canonical and noncanonical, which play a critical role in inflammation and cancer progression . The carbonyl moiety within its structure has been identified as a key functional group responsible for this inhibitory activity.

Biological Activities

Antiviral Activity:

this compound has shown promise as an antiviral agent. Its ability to inhibit HIV-1 integrase makes it a candidate for further development in HIV therapies. Studies have demonstrated significant inhibitory effects on viral replication in vitro.

Anticancer Properties:

The compound exhibits potential anticancer properties by inhibiting cell invasion in various cancer cell lines. In particular, it has been shown to reduce invasiveness in DA3 cells and may serve as a prototype for developing non-toxic antimetastatic agents .

Enzyme Inhibition:

Beyond its antiviral and anticancer properties, this compound also acts as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various enzymes involved in critical biological pathways .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | Methoxy groups instead of hydroxyls | Altered reactivity; potential enzyme inhibitors |

| 7,8-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | Hydroxyl groups at different positions | Different interaction profiles with targets |

| 6,7-Dihydroxyisoindolin-1-one | Similar core but different ring system | Varies in chemical properties and applications |

Case Studies

Several studies have focused on the biological activities of this compound:

-

Inhibition of NF-kappaB Pathways:

A study demonstrated that this compound effectively inhibits both canonical and noncanonical NF-kappaB pathways in vitro. The findings indicated that it could serve as a foundation for developing new anti-inflammatory and anticancer agents . -

Antiviral Efficacy Against HIV:

Research highlighted its role as an HIV integrase inhibitor, showcasing its potential in therapeutic applications against HIV infection. The binding affinity and mechanism were elucidated through biochemical assays. -

Antimetastatic Potential:

Another investigation revealed that derivatives of 6,7-dihydroxy-3,4-dihydroisoquinoline could inhibit cancer cell invasion significantly. This suggests that modifications to its structure could enhance its efficacy as an antimetastatic agent .

Eigenschaften

IUPAC Name |

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-5-1-2-10-9(13)6(5)4-8(7)12/h3-4,11-12H,1-2H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYZCWLVFOWQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452523 | |

| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330847-76-2 | |

| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.